![molecular formula C13H9BrS B14521719 Naphtho[1,2-b]thiophene, 5-bromo-3-methyl- CAS No. 62615-29-6](/img/structure/B14521719.png)
Naphtho[1,2-b]thiophene, 5-bromo-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2-b]thiophene, 5-bromo-3-methyl- is a sulfur-containing polycyclic aromatic hydrocarbon. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as organic electronics, medicinal chemistry, and materials science. The presence of a bromine atom and a methyl group on the naphtho[1,2-b]thiophene scaffold enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]thiophene, 5-bromo-3-methyl- typically involves a series of steps starting from commercially available materials. One common method is the Bradsher cyclization, which requires harsh conditions and several oxidation state changes . An improved method involves a copper-catalyzed cross-coupling reaction to prepare the Bradsher substrate in three steps, minimizing redox reactions . The key steps include:
- Preparation of the Bradsher substrate via copper-catalyzed cross-coupling.
- Functionalization of the naphthothiophene scaffold through lithium-halogen exchange.
- Specific order of addition in lithiation to avoid undesired rearrangement reactions .
Industrial Production Methods
Industrial production methods for Naphtho[1,2-b]thiophene, 5-bromo-3-methyl- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and minimization of by-products, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-b]thiophene, 5-bromo-3-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like phenylboronic acid or piperidine.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Lithium-Halogen Exchange: Used for further functionalization of the naphthothiophene scaffold.
Copper-Catalyzed Cross-Coupling: Used in the initial preparation of the Bradsher substrate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phenylboronic acid or piperidine yield phenyl or piperidinyl derivatives, respectively .
Scientific Research Applications
Naphtho[1,2-b]thiophene, 5-bromo-3-methyl- has several scientific research applications:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Naphtho[1,2-b]thiophene, 5-bromo-3-methyl- involves its interaction with molecular targets through various pathways. The presence of the bromine atom and the methyl group enhances its reactivity, allowing it to participate in different chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]thiophene: Another isomer of naphthothiophene with similar applications in organic electronics and medicinal chemistry.
Dibenzothiophene: A related compound with applications in molecular electronics and medicinal chemistry.
Uniqueness
Naphtho[1,2-b]thiophene, 5-bromo-3-methyl- is unique due to the presence of the bromine atom and the methyl group, which enhance its reactivity and potential for further functionalization. This makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
62615-29-6 |
|---|---|
Molecular Formula |
C13H9BrS |
Molecular Weight |
277.18 g/mol |
IUPAC Name |
5-bromo-3-methylbenzo[g][1]benzothiole |
InChI |
InChI=1S/C13H9BrS/c1-8-7-15-13-10-5-3-2-4-9(10)12(14)6-11(8)13/h2-7H,1H3 |
InChI Key |
DYIRZZLCQYTDPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=C(C3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



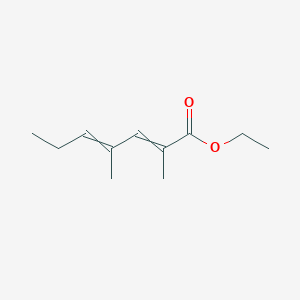
![N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide](/img/structure/B14521643.png)
![7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14521646.png)
![1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl-](/img/structure/B14521647.png)
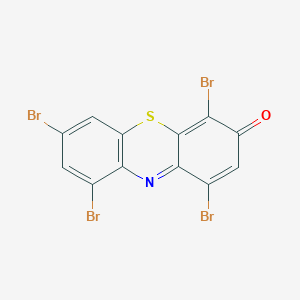

![3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14521678.png)
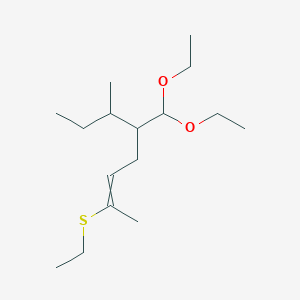
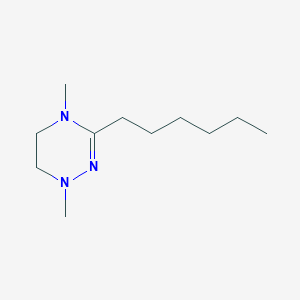
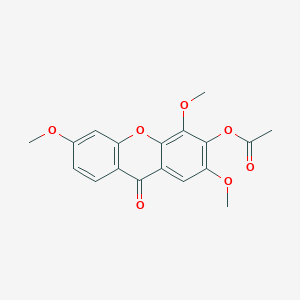
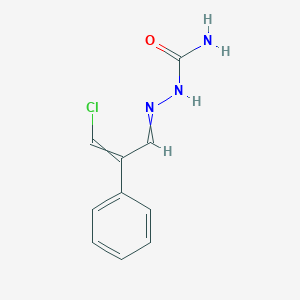
![4-[2-Oxo-2-(2-phenoxyphenyl)ethyl]benzene-1-carboximidamide](/img/structure/B14521710.png)
![N-{2-[(E)-Benzylideneamino]ethyl}-1,1-diphenylmethanimine](/img/structure/B14521713.png)
